molecular formula C14H10BrCl2NO B11182505 N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide

N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide

Cat. No.: B11182505
M. Wt: 359.0 g/mol
InChI Key: SCKZTNVBLLTZRP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, methyl, and dichloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10BrCl2NO

Molecular Weight

359.0 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide

InChI

InChI=1S/C14H10BrCl2NO/c1-8-6-10(3-4-11(8)15)18-14(19)9-2-5-12(16)13(17)7-9/h2-7H,1H3,(H,18,19)

InChI Key

SCKZTNVBLLTZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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